![molecular formula C21H26N2O4S B2409959 N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1421457-32-0](/img/structure/B2409959.png)
N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
“N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a tetrahydronaphthalen-2-yl group, which is a polycyclic aromatic hydrocarbon derived from naphthalene . It also contains a sulfamoyl group and an isobutyramide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydronaphthalen-2-yl group would likely form a rigid, planar structure due to the aromaticity of the naphthalene ring . The sulfamoyl and isobutyramide groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tetrahydronaphthalen-2-yl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfamoyl and isobutyramide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic tetrahydronaphthalen-2-yl group might increase the compound’s hydrophobicity .Scientific Research Applications
- Researchers have explored its inhibitory effects against bacterial and fungal pathogens, aiming to combat drug-resistant strains .
Antibacterial and Antifungal Agents
Anti-Inflammatory Activity
Analgesic Properties
Anticancer Potential
Metal Complexation and Catalysis
Heterocyclic Synthesis
These applications highlight the versatility and potential of this compound in various scientific contexts. Further research and exploration are necessary to fully unlock its capabilities and contribute to drug development, materials science, and other fields. 🌟
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the naphthalene structure in this compound, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a wide array of biochemical pathways due to their broad-spectrum biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It’s known that similar compounds, such as 2-hydroxy-2-methylpropiophenone, can be used in the development of uv curable resins for exterior coating applications , suggesting that they may have unique pharmacokinetic properties.
Result of Action
Based on the broad biological activities of similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds, such as 2-Hydroxy-2-methylpropiophenone, can be used in exterior coating applications , suggesting that they may be stable under various environmental conditions.
properties
IUPAC Name |
N-[4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)20(24)23-18-7-9-19(10-8-18)28(26,27)22-14-21(25)12-11-16-5-3-4-6-17(16)13-21/h3-10,15,22,25H,11-14H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPKEGUMOZUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide |
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